molecular formula C26H23N3O4S B11408101 6-methyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B11408101
M. Wt: 473.5 g/mol
InChI Key: LMDHCRIJZJLTOY-UHFFFAOYSA-N
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Description

6-METHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of chromene, benzothiophene, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the chromene and benzothiophene intermediates, followed by their coupling with the pyridine moiety. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

6-METHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-METHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE lies in its specific combination of chromene, benzothiophene, and pyridine moieties, which confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

6-methyl-4-oxo-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C26H23N3O4S/c1-15-8-9-20-18(11-15)19(30)12-21(33-20)24(31)29-26-23(17-6-2-3-7-22(17)34-26)25(32)28-14-16-5-4-10-27-13-16/h4-5,8-13H,2-3,6-7,14H2,1H3,(H,28,32)(H,29,31)

InChI Key

LMDHCRIJZJLTOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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